Tsx protein
Description
Properties
CAS No. |
134116-81-7 |
|---|---|
Molecular Formula |
C6 H9 N5 O2 |
Synonyms |
Tsx protein |
Origin of Product |
United States |
Molecular Architecture and High Resolution Structural Biology of Tsx Protein
Cryo-Electron Microscopy and X-ray Crystallographic Elucidation of Tsx Protein Structure
The three-dimensional structure of this compound has been primarily determined using X-ray crystallography. rcsb.orgnih.gov These studies have provided atomic-level details of the protein's architecture in both the absence and presence of bound nucleosides. rcsb.orgnih.govnih.gov While X-ray crystallography has been the predominant method, cryo-electron microscopy (cryo-EM) is also an established technique for determining the structure of proteins, particularly membrane proteins and large complexes, and offers advantages in visualizing proteins in a near-native state without requiring crystallization. nih.govcreative-proteomics.comthermofisher.comnih.gov Although the provided search results primarily highlight X-ray crystallography for Tsx, cryo-EM is a complementary advanced methodology in structural biology.
Advanced Structural Determination Methodologies for this compound
X-ray crystallography involves obtaining protein crystals and then diffracting X-rays through them to produce a pattern that can be analyzed to determine the electron density and thus the atomic coordinates of the protein. rcsb.org For Tsx, this method has been successfully applied to reveal its beta-barrel structure and details of its internal channel and binding sites. rcsb.orgnih.govnih.gov Cryo-EM, on the other hand, involves flash-freezing protein samples in a thin layer of vitreous ice and then imaging them with an electron microscope. nih.govcreative-proteomics.com Computational processing of thousands of these images allows for the reconstruction of a high-resolution 3D map of the protein. nih.govcreative-proteomics.com Both techniques are powerful tools in modern structural biology, providing distinct but often complementary information about protein structure and dynamics. nih.govnih.gov
Beta-Barrel Topology and Channel Dimensions of this compound
This compound forms a monomeric, 12-stranded beta-barrel structure that spans the outer membrane of Gram-negative bacteria. rcsb.orgnih.govnih.govtcdb.org This beta-barrel topology is characteristic of many outer membrane proteins that function as channels or transporters. londonmet.ac.uk The barrel creates a long and narrow channel through the membrane. rcsb.orgnih.govnih.govtcdb.org The cross-section of the Tsx channel pore is described as being shaped like a keyhole. rcsb.orgnih.govnih.govtcdb.org The dimensions of this keyhole-shaped channel are approximately 10–12 Å in the long direction and 3–5 Å in the short direction. nih.gov This narrow pore is attributed to the flattened shape of the beta-barrel and the inward bending of some beta-strands (specifically S1–S6) in the center of the membrane, which further constricts the channel. nih.gov
The dimensions of the Tsx channel are significantly smaller than those of general porins like OmpC and OmpF, which form wider pores. nih.gov This narrower pore size contributes to Tsx's substrate specificity, allowing passage of smaller molecules like nucleosides while excluding larger ones.
Here is a summary of Tsx channel dimensions:
| Feature | Dimension (Å) |
| Long direction | 10–12 |
| Short direction | 3–5 |
Characterization of Nucleoside Binding Sites within the Tsx Channel
The channel formed by Tsx contains several distinct nucleoside-binding sites. rcsb.orgnih.govnih.gov Structural studies have identified at least three such sites (Nuc0, Nuc1, and Nuc2), with two being particularly well-defined in the crystal structures. nih.gov These binding sites are located within the channel lumen and are crucial for the selective recognition and transport of nucleosides. nih.govuni-marburg.deresearchgate.net
Molecular Basis of Substrate Recognition and Specificity
Tsx exhibits specificity for nucleosides and deoxynucleosides, and does not efficiently transport free bases or sugars. tcdb.orguni-marburg.deuniprot.org This specificity arises from the specific interactions between the nucleoside molecule and the residues lining the binding sites within the Tsx channel. nih.govtcdb.org The binding involves interactions with both the base and the sugar moieties of the nucleoside. nih.gov The keyhole shape of the channel is also integral to specificity, with the narrow part accommodating the base moiety and the wider opening accommodating the sugar. nih.govtcdb.org
Detailed research findings indicate that substrate binding occurs through a combination of hydrophobic contacts and hydrogen-bonding interactions. nih.govtcdb.org The specific arrangement of residues within the binding sites dictates which molecules can bind and pass through the channel. The inability to transport free bases or sugars suggests that interactions with both parts of the nucleoside are necessary for effective binding and translocation. nih.gov
The stability constants for nucleoside binding to Tsx have been experimentally determined, indicating varying affinities for different nucleosides. For instance, binding affinity generally increases in the order of cytidine (B196190), guanosine, uridine, adenosine (B11128), and thymidine. uni-marburg.de
Here is a table summarizing the relative binding affinities of some nucleosides:
| Nucleoside | Relative Binding Affinity |
| Cytidine | Lowest |
| Guanosine | |
| Uridine | |
| Adenosine | |
| Thymidine | Highest |
Role of Aromatic and Ionizable Residues in Ligand Binding
Specific amino acid residues within the Tsx channel play critical roles in nucleoside binding through various interactions. Both aromatic and ionizable residues are involved in these interactions. rcsb.orgnih.govnih.govtcdb.org
Aromatic residues contribute to nucleoside binding primarily through stacking interactions with the base moieties and van der Waals interactions with the sugar moieties. nih.gov For example, residues like F27, F186, and F170, located in the back of the beta-barrel, are involved in stacking interactions with the base. nih.gov
Ionizable residues form hydrogen bonds with the hydroxyl groups of both the base and sugar moieties of the nucleosides. nih.gov These hydrogen bonds are essential for orienting the nucleoside within the binding site and contributing to binding affinity. For instance, residue D55 is absolutely conserved in Tsx proteins and likely forms hydrogen bonds with the sugar moiety. nih.gov Other residues like Y152 may form hydrogen bonds with the base. nih.gov At the Nuc2 binding site, residues Y51 and F186 stack against the base, while Y53 interacts with the sugar, and R234 forms a hydrogen bond with the sugar's O4' oxygen. nih.gov These aromatic residues (Y51, Y53, F186) are highly conserved among Tsx homologs. nih.gov
The interplay between these aromatic and ionizable residues creates a specific chemical environment within the binding sites that facilitates the selective recognition and binding of nucleosides, thereby enabling their transport across the outer membrane.
Oligomerization State Analysis and Quaternary Structure of this compound
Analysis of the oligomerization state and quaternary structure of the this compound indicates that it functions primarily as a monomer. nih.govnih.govrcsb.org This contrasts with other bacterial outer membrane porins, such as OmpC and OmpF, which typically form trimeric, water-filled pores. nih.govresearchgate.netplos.org
This monomeric state is considered a difference between Tsx and some other outer membrane transporters, such as sugar transporters, which are trimeric. nih.gov The reasons for this difference in oligomeric state are not fully understood but may relate to factors such as substrate affinity and the abundance of substrates in the extracellular environment. nih.gov
Comparative Structural Analysis of this compound Homologs Across Bacterial Species
Tsx proteins are found in the outer membranes of a number of Gram-negative bacteria. nih.govuni-marburg.deoup.com Comparative structural analysis of Tsx homologs across different bacterial species reveals both conserved features and variations, particularly in regions exposed on the cell surface.
A notable example of variation is an 8-amino acid deletion observed in one of these hypervariable domains in the S. typhimurium this compound compared to the E. coli homolog. nih.govuni-marburg.de Studies involving the expression of heterologous Tsx proteins in an E. coli tsx mutant have shown that Tsx homologs from K. pneumoniae and E. aerogenes can functionally substitute for E. coli Tsx in nucleoside uptake and as receptors for colicin K. nih.govuni-marburg.de However, the S. typhimurium this compound, with its deletion in a hypervariable region, did not confer sensitivity to certain Tsx-specific bacteriophages, suggesting that these variable regions can influence interactions with external agents. nih.govuni-marburg.de
Biochemical Functions and Molecular Mechanisms of Tsx Protein
Mechanisms of Nucleoside and Deoxynucleoside Translocation Across the Outer Membrane
Tsx functions as a substrate-specific channel for nucleosides and deoxynucleosides, playing a crucial role in their uptake, particularly at low extracellular concentrations. uniprot.orgembopress.orgresearchgate.netuni-marburg.dedrugbank.comuni-marburg.de This transport is essential for bacterial metabolism and nucleic acid synthesis. ontosight.ai The protein forms a narrow channel within the outer membrane, allowing for the selective passage of these molecules. embopress.orgnih.govuni-marburg.de
Diffusion-Based Transport Models for Tsx Protein-Mediated Permeation
Nucleoside transport through Tsx is thought to occur by diffusion, moving from one binding site to the next within the channel. nih.govebi.ac.ukrcsb.org The driving force for this transport is the concentration gradient of the nucleosides across the outer membrane. nih.gov Tsx contains specific binding sites for nucleosides within its channel, which contribute to the facilitated diffusion process. nih.govuni-marburg.de
Dynamics of Substrate Movement Through the Tsx Channel
Structural studies of Tsx, including crystal structures with bound nucleosides, have provided insights into the dynamics of substrate movement. embopress.orgnih.govebi.ac.ukrcsb.orgnih.govembopress.org Tsx forms a monomeric 12-stranded beta-barrel structure with a keyhole-shaped channel. nih.govebi.ac.ukrcsb.orgnih.gov Within this channel, distinct nucleoside-binding sites have been identified. nih.govebi.ac.ukrcsb.orgnih.govfrontiersin.org The base of the nucleoside is positioned in the narrow part of the channel, while the sugar occupies the wider opening. nih.govebi.ac.ukrcsb.org Pairs of aromatic and flanking ionizable residues are involved in nucleoside binding. nih.govebi.ac.ukrcsb.org The movement of nucleosides is presumed to occur through sequential binding and release events at these sites, facilitating their diffusion across the membrane. nih.gov
Molecular Basis of Bacteriophage Receptor Function of this compound
Beyond its role in nucleoside transport, Tsx also acts as a receptor for several bacteriophages, including those of the T-even type like phage T6. uniprot.orgembopress.orgresearchgate.netnih.govnih.govdrugbank.comnih.govfrontiersin.orgasm.orgnih.govpnas.orgmdpi.comoup.compnas.org This receptor function is critical for the initial step of phage infection, enabling the phage to recognize and attach to the bacterial cell surface. oup.com Mutations in the tsx gene can lead to bacterial resistance to Tsx-specific phages, highlighting the protein's essential role in phage adsorption. researchgate.netnih.govfrontiersin.orgnih.govmdpi.comresearchgate.net
Specificity of this compound for T-Even Type Phages (e.g., T6) and Other Phages
Tsx is known to be a receptor for a range of Tsx-specific phages, including T6, Ox1, H1, H3, H8, H9, K18, and U115. researchgate.netnih.govuni-marburg.defrontiersin.orgasm.orgnih.govpnas.orgresearchgate.net Studies involving mutant Tsx proteins have shown that alterations can lead to cross-resistance against multiple Tsx-specific phages, indicating shared binding determinants. nih.govasm.orgnih.gov The specificity of phage binding is dictated by the interaction between phage-encoded receptor-binding proteins and specific structures on the bacterial cell surface, with Tsx being one such structure. mdpi.comoup.compnas.org
Identification of Phage Receptor Domains and Residues in this compound
Segments of the this compound exposed on the cell surface are involved in its function as a phage receptor. nih.govuni-marburg.deasm.orgnih.govresearchgate.net Specifically, extracellular loops, such as loops 6 and 7, have been implicated as binding sites for phages like T6, Ox1, and H3. researchgate.net Mutational analysis has helped identify key residues within these regions that are important for phage receptor function. For instance, substitutions at residues Asn-249 and Asn-254 have been shown to strongly impair the receptor function for phage T6. frontiersin.orgasm.org A region between residues 198 and 207 has also been suggested to be part of the bacteriophage receptor area. embopress.orguni-marburg.defrontiersin.org
Transport of Exogenous Compounds by this compound (e.g., Albicidin)
While primarily known for nucleoside transport, this compound facilitates the uptake of certain exogenous compounds that structurally differ significantly from nucleosides. A notable example is the antibiotic albicidin, a relatively high-molecular-weight compound (~850 Da) produced by Xanthomonas albilineans. nih.govembopress.orgoup.com
Research indicates that albicidin gains entry into Gram-negative bacteria like E. coli and Salmonella enterica serovar Typhimurium via the Tsx channel. nih.govoup.comnsf.gov.lkresearchgate.netnih.gov This uptake is described as "illicit transport" because albicidin does not closely resemble a nucleoside in structure. nsf.gov.lknih.gov The efficient uptake of albicidin through Tsx contributes to its potent antibacterial activity at low concentrations, as it is rapidly concentrated within the bacterial cell. researchgate.netnih.gov
Evidence supporting Tsx-mediated albicidin transport includes the observation that stable albicidin resistance in E. coli often arises from mutations in the tsx gene, leading to a defective outer membrane nucleoside uptake system and consequently inefficient albicidin accumulation. nsf.gov.lkresearchgate.netnih.gov Studies have shown that insertion mutations blocking this compound production also block albicidin uptake and confer resistance. researchgate.netnih.gov
Despite its role in albicidin uptake, the precise mechanism by which this larger, non-nucleoside molecule traverses the narrow, nucleoside-specific Tsx channel is not fully understood. oup.com The keyhole shape and narrow dimensions (10-12 Å in the long direction and 3-5 Å in the short direction) of the Tsx channel, designed to accommodate the base and sugar moieties of nucleosides, suggest that albicidin's passage may involve unique interactions or conformational dynamics within the channel. nih.govrcsb.org
Data from studies on albicidin resistance highlight the critical role of Tsx in the antibiotic's efficacy. For instance, in E. coli, a significantly higher concentration of albicidin is required to inhibit DNA replication in permeabilized cells compared to intact, albicidin-sensitive cells, underscoring the importance of Tsx-mediated uptake for intracellular accumulation. researchgate.netnih.gov
| Compound | Transport Mechanism via Tsx | Notes |
| Nucleosides | Primary substrate; specific channel-mediated diffusion. nih.govrcsb.org | Essential for bacterial nucleoside metabolism. ontosight.ai |
| Deoxynucleosides | Specific channel-mediated diffusion; higher affinity than nucleosides. uniprot.org | Important for DNA synthesis precursors. nih.gov |
| Albicidin | "Illicit transport" via the nucleoside channel. nsf.gov.lkresearchgate.netnih.gov | Contributes to its potent antibacterial activity at low concentrations. researchgate.netnih.gov |
Interplay and Functional Interdependence of Diverse Roles of this compound
The this compound exhibits a fascinating interplay between its primary function as a nucleoside transporter and its roles as a receptor for bacteriophages and colicins, as well as a conduit for certain exogenous compounds like albicidin. These diverse functions are physically linked to the same outer membrane protein, suggesting potential areas of functional interdependence or conflict.
The structure of Tsx as a monomeric β-barrel with a specific pore architecture underlies its ability to interact with various ligands. nih.govrcsb.org The nucleoside-binding sites within the channel are crucial for its transport function. nih.govrcsb.org Simultaneously, external loops on the cell surface-exposed part of Tsx are implicated in its receptor functions for phages and colicins. nih.govasm.org Mutations in these external loops can abolish phage receptor function without affecting nucleoside uptake or colicin K sensitivity, indicating distinct interaction sites or mechanisms for these external agents. nih.govasm.org For example, amino acid substitutions at Asn-249 and Asn-254 in E. coli Tsx significantly impaired phage receptor function but did not affect nucleoside uptake or colicin K sensitivity. asm.org
The transport of albicidin, while occurring through the nucleoside channel, represents another layer of functional interaction. Albicidin "hijacks" the nucleoside uptake pathway, demonstrating how an exogenous compound can exploit a specific bacterial transport system. researchgate.netnih.gov This highlights a potential vulnerability associated with the this compound's structure and substrate specificity.
The regulation of tsx gene expression also reflects the protein's diverse roles. In E. coli, tsx expression is subject to complex regulation involving repressors like DeoR and CytR, as well as positive control by the cyclic AMP-catabolite activator protein (cAMP-CAP) complex. uni-marburg.de This regulation likely fine-tunes Tsx levels based on the availability of nucleosides and potentially other environmental cues, which could indirectly influence the cell's susceptibility to Tsx-dependent phages, colicins, or antibiotics like albicidin.
The functional interdependence is also evident in bacterial resistance mechanisms. Resistance to Tsx-specific phages and albicidin can both arise from alterations in the tsx gene, linking these seemingly disparate interactions to the integrity and function of the this compound. nih.govnsf.gov.lknih.gov While mutations affecting phage binding may not impact nucleoside transport, mutations affecting the channel's ability to transport can confer resistance to both nucleoside uptake and albicidin entry.
Genetic Regulation and Expression of Tsx Protein
Transcriptional Control Mechanisms of the tsx Gene in Response to Environmental Cues
Transcriptional control of the tsx gene involves a sophisticated interplay of repressor and activator proteins, allowing the cell to fine-tune Tsx production based on nutrient availability and other environmental conditions. nih.govresearchgate.netmpg.denih.gov
Regulation by Nucleoside Availability and Cellular Metabolic State
Nucleoside availability plays a crucial role in regulating tsx expression. Repression by the DeoR and CytR proteins is relieved by the presence of nucleosides such as adenosine (B11128) or cytidine (B196190), which act as inducers of the tsx gene. researchgate.netunab.cl This suggests a feedback mechanism where the presence of external nucleosides signals the need for increased import via Tsx.
Role of Repressor Proteins (e.g., DeoR, CytR) and Activator Complexes (e.g., cAMP/CRP)
The tsx gene is under the control of both negative and positive regulatory elements. The DeoR and CytR proteins act as repressors of tsx expression. nih.govresearchgate.netuni-marburg.deresearchgate.net CytR generally exerts a stronger repressive effect than DeoR. nih.govresearchgate.netresearchgate.net In Escherichia coli, the level of tsx expression in a deoR cytR double mutant is approximately the sum of the expression levels observed in single deoR and cytR mutants, indicating a degree of independent action by these repressors. nih.govresearchgate.net
Superimposed on this double negative control is a positive control mechanism mediated by the cyclic AMP (cAMP)-catabolite activator protein (CAP) complex, also known as cAMP-CRP. nih.govresearchgate.netnih.govuni-marburg.de The cAMP-CRP complex acts as an activator of tsx expression. nih.govresearchgate.netnih.govuni-marburg.denih.govnih.govdntb.gov.uaresearchgate.net
Research using tsx-lacZ protein and operon fusion strains has been instrumental in studying the regulation by DeoR, CytR, and cAMP-CRP. nih.govresearchgate.net
Promoter Architecture and Regulatory Elements of the tsx Gene
The E. coli tsx gene is regulated by two distinct promoters, designated P1 and P2. nih.govresearchgate.netnih.govnih.govuni-marburg.deresearchgate.net These promoters are differentially regulated, contributing to the fine control of tsx expression. nih.govresearchgate.netnih.govnih.govuni-marburg.deresearchgate.net
The weaker promoter, P1, is primarily subject to repression by the DeoR protein. nih.govresearchgate.netnih.govnih.govuni-marburg.deresearchgate.net
The stronger promoter, P2, is under the control of both the CytR repressor and the cAMP-CAP activator complex. nih.govresearchgate.netnih.govnih.govuni-marburg.denih.govresearchgate.netnih.gov The cAMP-CRP complex recognizes two sites within the tsx-P2 promoter region: a high-affinity site (CRP-1) overlapping the -35 region and a low-affinity site (CRP-2) centered around position -74 bp. nih.govasm.org The CytR repressor binds to a DNA segment located between the two CRP sites, partially overlapping the CRP-1 target. nih.govasm.org The cooperative binding of cAMP-CRP and CytR to the tsx-P2 promoter forms a nucleoprotein complex covering a region of 78 bp. nih.govasm.org
Mutations in the tsx-P2 promoter region, particularly in the CRP-2 site or the region between CRP-1 and the -10 sequence, can lead to a reduced response to CytR, indicating the importance of these sites for proper regulation. nih.govasm.org The formation of an active repression complex at P2 requires the combined interactions of cAMP-CRP and CytR. nih.govasm.org Cytidine, the inducer for CytR, does not prevent CytR's DNA binding in vitro but releases it from the nucleoprotein complex, allowing the cAMP-CRP activator to remain bound and thus derepressing the gene. nih.govnih.gov This suggests that cytidine interferes with the cooperative binding of cAMP-CRP and CytR. nih.govnih.gov
Analysis using nuclease S1 has identified two transcription start points for the tsx mRNA, separated by approximately 150 bp, corresponding to the P1 and P2 promoters. nih.gov
Post-Transcriptional Regulation of Tsx Protein mRNA Stability and Translation
While the primary level of tsx regulation discussed in the provided search results is transcriptional nih.govresearchgate.netnih.govmpg.denih.govnih.gov, some studies in other organisms, like mice, suggest that Tsx (in that context a noncoding RNA) might regulate gene expression post-transcriptionally by binding to mRNAs and repressing their translation. plos.org However, the provided information specifically on bacterial this compound regulation does not detail post-transcriptional control mechanisms like mRNA stability or translational regulation.
Biogenesis, Post Translational Modifications, and Membrane Insertion of Tsx Protein
Signal Peptide-Mediated Targeting and Insertion into the Outer Membrane
Tsx, like many bacterial proteins destined for secretion or insertion into the cell envelope, is synthesized with an N-terminal signal peptide. uni-marburg.deebi.ac.uk This signal peptide is crucial for directing the nascent polypeptide chain to the inner membrane translocation machinery, primarily the SecYEG complex. frontiersin.orgelifesciences.orgnih.gov Signal peptides typically possess a tripartite structure: a positively charged N-terminal region (n-region), a central hydrophobic core (h-region), and a more polar C-terminal region (c-region) containing a cleavage site for signal peptidase. nih.govmdpi.com
The signal peptide of Tsx mediates its targeting to the Sec translocon in the inner membrane. Following translocation across the inner membrane into the periplasm, the signal peptide is typically cleaved off by a signal peptidase. frontiersin.org This cleavage releases the mature Tsx protein into the periplasmic space.
Protein Folding Pathways and Chaperone Involvement in Tsx Biogenesis
Upon entering the periplasm, the unfolded or partially folded this compound encounters a network of periplasmic chaperones. These chaperones are essential for preventing aggregation of the hydrophobic OMP substrates in the aqueous environment of the periplasm and for maintaining them in a folding-competent state. researchgate.netjh.edubiorxiv.org Key periplasmic chaperones involved in OMP biogenesis in E. coli include SurA, Skp, and FkpA. jh.edubiorxiv.org
While the specific interactions of Tsx with individual chaperones have not been detailed in the provided search results, studies on OMP biogenesis in general indicate that chaperones like SurA play a significant role in escorting unfolded OMPs to the -barrel assembly machinery (BAM) complex in the outer membrane. researchgate.netjh.edu Chaperones bind to exposed hydrophobic surfaces of the unfolded polypeptides, preventing their premature folding or aggregation. nih.govmpg.de The dynamic interaction between chaperones and unfolded OMPs facilitates their diffusion across the periplasm. jh.edubiorxiv.org
The folding of OMPs into their characteristic -barrel structure occurs in the outer membrane, catalyzed by the BAM complex. nih.govresearchgate.netelifesciences.org Chaperones deliver the unfolded OMP substrate to the BAM complex, which facilitates its insertion and folding into the lipid bilayer. researchgate.net
Protein Protein and Protein Ligand Interactions of Tsx Protein
Interactions with Components of the Bacterial Outer Membrane and Periplasm
As an outer membrane protein, Tsx interacts with the lipid bilayer and potentially other proteins within the outer membrane and the periplasmic space. Tsx is a monomeric protein in the outer membrane. nih.gov Its structure includes long extracellular loops and short periplasmic turns. nih.gov A notable feature is a relatively long periplasmic loop (P3) containing a short α-helix. nih.gov While the crystal packing of Tsx in some studies did not show physiologically relevant molecular interfaces suggesting monomeric function, its interactions with the hydrophobic membrane-embedded parts and polar solvent-exposed loops are crucial for its integration and function within the outer membrane. nih.gov
The periplasm, the space between the inner and outer membranes, is a viscous compartment containing a high concentration of proteins and peptidoglycan. oup.com The peptidoglycan network can act as a molecular sieve, limiting the diffusion of macromolecules. oup.com Outer membrane proteins like Tsx are linked to the peptidoglycan network, either covalently (like Lpp) or non-covalently (like OmpA and porins). oup.com While specific direct interactions between Tsx and periplasmic proteins or the peptidoglycan have not been detailed in the provided text, other outer membrane proteins interact with periplasmic components like the Tol proteins, which are involved in outer membrane stability and the uptake of macromolecules like colicins. oup.comasm.org Colicin K, which uses Tsx as a receptor, interacts with the TolABQR proteins in the periplasm for translocation. asm.org This suggests an indirect link or interaction network involving Tsx and periplasmic components during processes like colicin entry.
Molecular Dynamics of Tsx Protein-Nucleoside Interactions
The this compound facilitates the transport of nucleosides and deoxynucleosides across the outer membrane by acting as a channel with specific binding sites. nih.govuni-marburg.deuni-marburg.de Crystal structures of Escherichia coli Tsx in the presence and absence of nucleosides have provided insights into the mechanism of transport. nih.govebi.ac.uk The Tsx channel is described as a long and narrow, keyhole-shaped pore within the β-barrel structure. nih.govebi.ac.uk
Studies have identified at least three distinct nucleoside-binding sites within the Tsx channel (referred to as Nuc0, Nuc1, and Nuc2 in some studies). nih.gov The binding of nucleosides involves interactions with pairs of aromatic residues and flanking ionizable residues located on opposite sides of the channel. nih.govebi.ac.uk The base moiety of the nucleoside is positioned in the narrower part of the keyhole, while the sugar occupies the wider opening. nih.govebi.ac.uk
Nucleoside transport is proposed to occur by diffusion from one binding site to the next within the channel. nih.gov The binding interactions, involving both the base and sugar moieties, are crucial for substrate recognition and transport specificity. nih.gov The inability of Tsx to transport free nucleobases or monophosphate nucleosides is attributed to the requirement for interactions with both parts of the nucleoside molecule. nih.gov
Molecular dynamics simulations, along with techniques like molecular docking and in vitro binding assays, are used to further understand the dynamic nature of Tsx-nucleoside interactions and the specific residues involved in binding and translocation. researchgate.net
Binding Kinetics and Thermodynamics of Ligand Interactions with this compound (e.g., SPR, ITC studies)
Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are valuable tools for characterizing the binding kinetics and thermodynamics of protein-ligand and protein-protein interactions. nih.govxantec.comembl-hamburg.delabmanager.com
ITC directly measures the heat released or absorbed during molecular binding events, providing a complete thermodynamic profile, including binding affinity (Ka or KD), enthalpy (ΔH), entropy (ΔS), and binding stoichiometry (n). nih.govembl-hamburg.delabmanager.com SPR, a label-free, real-time technique, measures changes in refractive index at a sensor surface as molecules bind, allowing for the determination of binding affinities and kinetics (association and dissociation rates, kon and koff). nih.govxantec.comlabmanager.com
While the provided search results discuss the application and principles of SPR and ITC in studying biomolecular interactions in general, specific detailed data from SPR or ITC studies specifically on this compound interactions with nucleosides or other ligands were not extensively provided. One study on the pore-forming activity of Tsx reconstituted in lipid bilayers used titration of pore conductance with adenosine (B11128) and cytidine (B196190) to suggest the presence of a binding site and estimated Ks values of 6 x 10-4 M for adenosine and 2 x 10-2 M for cytidine. uni-marburg.deresearchgate.net These values provide an indication of binding affinity based on functional measurements.
To fully understand the binding kinetics and thermodynamics of Tsx-ligand interactions, dedicated studies utilizing techniques like SPR and ITC would be necessary to determine parameters such as association rates, dissociation rates, equilibrium dissociation constants (KD), enthalpy changes, and stoichiometry for various nucleosides and other potential ligands.
Analysis of Bacteriophage and Colicin Binding Interfaces on this compound
This compound serves as a receptor for several bacteriophages, including phage T6, and for colicin K. nih.govuni-marburg.deresearchgate.netnih.gov The binding of these larger molecules to Tsx is the initial step in their entry into the bacterial cell. Colicins are bacterial toxins that utilize specific outer membrane proteins as receptors to gain entry. asm.orgcambridge.orgnih.govresearchgate.net Colicin K, Colicin 5, and Colicin 10 are known to use Tsx as their receptor. cambridge.orgnih.govresearchgate.net
Studies have aimed to identify the specific regions or segments of the this compound that are important for its function as a phage and colicin receptor. Mutagenesis studies have been employed to pinpoint residues or regions involved in these interactions. nih.govnih.gov For example, mutations in the this compound that confer resistance to Tsx-specific phages have been found to cluster in a small region near the carboxy terminus of Tsx. nih.gov Specifically, changes such as the replacement of Asn-249 with Lys or Asn-254 with Lys resulted in impaired phage receptor function while retaining nucleoside uptake activity. nih.gov Another study suggested that the region between residues 198 and 207 might be part of the bacteriophage receptor area, as a deletion in this region in Salmonella typhimurium Tsx (when introduced into E. coli Tsx) abolished phage receptor function but not colicin K receptor function or channel activity. uni-marburg.de The region corresponding to residues 199–206 in E. coli Tsx has also been implicated in bacteriophage binding based on structural analysis. nih.gov
Interestingly, some mutant Tsx proteins that lost their phage receptor function could still serve as a colicin K receptor, suggesting that while there might be overlapping regions, the binding interfaces for bacteriophages and colicin K on Tsx may not be identical. nih.gov Colicin K, after binding to Tsx, interacts with other components of the import machinery, including the OmpA protein for translocation through the outer membrane and the TolABQR proteins for transit through the periplasm. asm.org This highlights that the interaction with Tsx is the initial receptor binding step, followed by interactions with other bacterial proteins for translocation.
Bacteriophages utilize receptor binding proteins (RBPs), often located on their tails (tail fibers or tailspike proteins), to recognize and bind to specific receptors on the bacterial surface. oup.comyuntsg.com The interaction between the phage RBPs and the this compound dictates the initial host recognition and attachment. oup.com
While detailed structural analyses of the Tsx-bacteriophage or Tsx-colicin K complexes are not extensively described in the provided text, the identification of specific Tsx regions through mutagenesis provides valuable information about the binding interfaces for these interactions.
Data Tables
Based on the text, a data table summarizing some of the binding affinities mentioned for nucleosides could be presented.
| Ligand | Ks (M) | Method Used | Source |
| Adenosine | 6 x 10-4 | Titration of pore conductance | uni-marburg.deresearchgate.net |
| Cytidine | 2 x 10-2 | Titration of pore conductance | uni-marburg.deresearchgate.net |
Note: Ks values here represent dissociation constants reflecting the concentration at which pore conductance is blocked.
Evolutionary Conservation and Divergence of Tsx Protein
Phylogenetic Analysis of tsx Gene and Protein Homologs Across Gram-Negative Bacteria
The tsx gene is widespread among Gram-negative bacteria, particularly within the Enterobacterales order, which includes well-studied species like Escherichia coli, Salmonella enterica, Klebsiella pneumoniae, and Enterobacter aerogenes. oup.comnih.govuni-marburg.de Phylogenetic analyses reveal that Tsx protein sequences generally show a high degree of identity among these closely related enteric bacteria, suggesting a conserved, vertically inherited function. nih.gov For instance, the Tsx proteins from K. pneumoniae and Ent. aerogenes share significant identity with the E. coli version. nih.govuni-marburg.de
Table 1: this compound Homologs in Select Gram-Negative Bacteria This interactive table provides examples of this compound homologs and their sequence identity relative to the E. coli (strain K12) protein.
| Species | UniProt Accession | Sequence Identity to E. coli K-12 |
|---|---|---|
| Escherichia coli O157:H7 | P0A928 | 98% |
| Salmonella enterica subsp. enterica serovar Typhimurium | P24167 | 88% |
| Shigella flexneri | P0A929 | 97% |
| Klebsiella pneumoniae | P38048 | 85% |
Conservation of Functional Domains and Structural Motifs within the this compound Family
Despite sequence variability in certain regions, the fundamental architecture and functional motifs of the this compound are remarkably conserved across different bacterial species. Tsx is a monomeric β-barrel protein, a common structure for outer membrane channels. nih.govnih.gov The crystal structure of E. coli Tsx reveals a 12-stranded β-barrel that forms a long, narrow, keyhole-shaped channel through the membrane. nih.govnih.gov This structure is among the smallest known for outer membrane channel proteins. nih.gov
Key conserved features include:
β-Barrel Core: The 12 antiparallel β-strands form a stable, flattened cylinder that creates the transmembrane pore. nih.gov This core structure is essential for embedding the protein in the outer membrane and forming the channel.
Nucleoside Binding Sites: The channel contains several distinct binding sites for nucleosides. nih.govnih.gov These sites are characterized by pairs of aromatic residues that stack against the base moiety of the nucleoside and flanking ionizable residues that interact with the sugar. nih.gov This arrangement is crucial for the protein's specificity. researchgate.net
Extracellular Loops: The loops connecting the β-strands are exposed to the extracellular environment. While some loops are short, the L3 loop is notable for folding inwards to constrict the channel pore, a feature that distinguishes it from wider porins like OmpF. nih.govuni-konstanz.de Although the sequences of these external loops can be highly variable, their role in gating and receptor function is a conserved theme. researchgate.net
Table 2: Key Functional and Structural Motifs in the this compound This interactive table outlines the major conserved domains and motifs within the this compound family and their established functions.
| Motif/Domain | Location | Conserved Features | Primary Function |
|---|---|---|---|
| β-Barrel | Transmembrane | 12 antiparallel β-strands forming a keyhole-shaped channel. nih.govnih.gov | Forms the fundamental pore structure across the outer membrane. |
| Nucleoside Binding Sites | Channel Interior | Aromatic residues for base stacking; ionizable residues for sugar interaction. nih.gov | Ensures substrate specificity for nucleosides and deoxynucleosides. researchgate.net |
| Extracellular Loops (e.g., L3) | Extracellular / Channel Lumen | Structurally integral but with hypervariable sequences. nih.govresearchgate.net The L3 loop folds into the barrel. nih.govuni-konstanz.de | Mediate interactions with the environment; serve as receptors for phages (e.g., T6) and colicins. nih.govbiorxiv.org |
| N-terminal Signal Peptide | N-terminus (cleaved in mature protein) | Characteristic sequence for targeting to the outer membrane. ebi.ac.uk | Directs the protein for proper insertion into the bacterial outer membrane. |
Adaptive Evolution of this compound in Response to Phage Pressure and Nutrient Availability
The evolution of Tsx is a clear example of an evolutionary trade-off. The protein provides a significant advantage by allowing the uptake of nucleosides, which can be crucial nutrients. oup.com However, this benefit comes with a major risk: Tsx is the receptor for lethal agents like bacteriophage T6 and colicin K. nih.govbiorxiv.orgnih.gov This dual role places the tsx gene under strong and often conflicting selective pressures. nih.govnih.gov
Phage Pressure: The presence of phages like T6 creates a strong selective pressure for bacteria to alter or lose the this compound. nih.govnih.gov Studies have shown that resistance to phage T6 frequently arises from mutations in the tsx gene. nih.govmsu.edu These mutations can include insertions, deletions, or missense mutations that change the structure of the extracellular loops, preventing phage binding. nih.govnih.gov For example, a specific deletion in a hypervariable region of the S. typhimurium this compound was shown to abolish its function as a phage receptor while retaining its transport capabilities. nih.gov
Nutrient Availability: In environments where external nucleosides are a valuable resource, maintaining a functional Tsx channel provides a competitive growth advantage. nih.govnih.gov This positive selection counteracts the negative selection from phages. The result is a dynamic interplay where the evolution of tsx is context-dependent. In nutrient-rich lab conditions, for instance, mutations conferring phage resistance may have no measurable fitness cost, suggesting Tsx can be superfluous in such environments. nih.govnih.gov However, in more complex, natural settings, the ability to scavenge nutrients likely makes Tsx indispensable. nih.gov This leads to the maintenance of diverse tsx alleles within bacterial populations, reflecting a balance between efficient nutrient uptake and phage evasion.
Genomic Context and Horizontal Gene Transfer of tsx-like Loci
In closely related bacteria like E. coli and its relatives, the tsx gene is typically found in a stable chromosomal location, suggesting it is primarily passed down through vertical inheritance. pas.vanih.gov Its expression is often regulated by repressors like DeoR, which also controls other genes involved in nucleoside metabolism. ebi.ac.uk
While vertical descent is the main story for the canonical tsx gene in Enterobacteriaceae, the broader distribution of tsx-like genes across more distant Gram-negative bacteria points to the role of horizontal gene transfer (HGT) over longer evolutionary timescales. pas.vawikipedia.org HGT allows for the rapid acquisition of new traits and is a major driver of bacterial evolution. nih.govwikipedia.orgnih.gov The transfer of an outer membrane channel like Tsx can be mediated by mobile genetic elements, such as temperate bacteriophages, through a process called transduction. pas.vaweizmann.ac.il
The presence of tsx-like genes in diverse proteobacteria suggests that HGT has likely contributed to the spread of this nucleoside transport capability. nih.govescholarship.org Acquiring a tsx gene could allow a bacterium to colonize a new niche where nucleosides are available for scavenging. nih.gov While direct evidence for recent HGT of the tsx gene itself can be difficult to pinpoint, the mosaic nature of bacterial genomes and the known frequency of HGT for metabolic and resistance genes provide a strong theoretical framework for its occasional lateral transfer. nih.govbiorxiv.org
Advanced Methodologies for Tsx Protein Investigation
Recombinant Expression, Solubilization, and Purification Strategies for Functional Tsx Protein
The production of functional this compound for in-vitro studies necessitates robust recombinant expression and purification strategies. Escherichia coli is the most common host for recombinant Tsx production. promega.krthermofisher.com
Expression Systems:
E. coli Strains: Specific E. coli strains, such as C43 and BL21(DE3), are frequently utilized for overexpressing Tsx. nih.govresearchgate.net Plasmids like pB22, which place the tsx gene under the control of an inducible promoter (e.g., arabinose promoter), enable controlled, high-level expression. nih.gov To simplify purification, strains deficient in other major outer membrane proteins (OmpA, OmpC, OmpF, and LamB) have been engineered to enrich for Tsx in the outer membrane. researchgate.net
Affinity Tags: To facilitate purification, Tsx is often expressed with an affinity tag, such as a C-terminal hexahistidine (His6) tag. nih.govplos.org This tag allows for efficient capture of the protein using immobilized metal affinity chromatography (IMAC). labmanager.com
Cell-Free Expression: Cell-free protein synthesis has emerged as a powerful alternative for producing membrane proteins like Tsx. nih.govcapes.gov.br This method can generate milligrams of protein per milliliter of reaction mixture and allows for the direct synthesis of soluble protein by including detergents in the reaction. nih.gov
Solubilization:
As an integral outer membrane protein, Tsx requires detergents for extraction and solubilization from the cell membrane while maintaining its native conformation. The choice of detergent is critical for preserving the protein's structural integrity and function.
Commonly Used Detergents: A mixture of 1% lauryldimethylamine N-oxide (LDAO) and 1% n-octyl-β-D-glucopyranoside (β-OG) has been successfully used to extract Tsx from total membranes. nih.gov Other effective detergents for solubilizing Tsx include n-decyl-β-D-maltoside (DM), 5-cyclohexyl-1-pentyl-β-D-maltoside (Cymal-5), and Fos-choline-10. huji.ac.il
Detergent Screening: The selection of an optimal detergent often involves screening a variety of them. Studies have shown that long-chain polyoxyethylene-alkyl-ethers are particularly suitable for the soluble expression of Tsx in cell-free systems. nih.gov For resolubilizing Tsx precipitates from cell-free expression, 1-myristoyl-2-hydroxy-sn-glycero-3-[phospho-rac-(1-glycerol)] has proven effective. nih.gov
Purification:
A multi-step purification protocol is typically employed to obtain highly pure and functional this compound.
Chromatographic Techniques: A combination of chromatographic methods is essential. After initial capture via IMAC (for tagged proteins), further purification steps often include:
Ion-Exchange Chromatography (IEC): This technique separates proteins based on their net charge. nih.gov For Tsx, anion-exchange chromatography using a DEAE-Sephacel column can be employed. researchgate.net
Size-Exclusion Chromatography (SEC): Also known as gel filtration, this method separates proteins based on their size and confirms the monomeric state of Tsx. nih.gov
The entire purification process is typically conducted at low temperatures (e.g., 4°C) to minimize protein degradation and denaturation. nih.gov The purity of the final protein sample is assessed by SDS-PAGE, where Tsx migrates at its expected molecular weight of approximately 30 kDa. nih.govembopress.org
Table 1: Summary of Recombinant Expression and Purification Strategies for this compound
| Strategy | Details | Purpose |
| Expression Host | E. coli strains (e.g., C43, BL21(DE3)) | High-level production of recombinant Tsx. |
| Expression Vector | Plasmids with inducible promoters (e.g., pB22 with arabinose promoter) | Controlled and inducible expression of the tsx gene. |
| Affinity Tagging | C-terminal hexahistidine (His6) tag | Facilitates purification via immobilized metal affinity chromatography (IMAC). labmanager.com |
| Solubilization | Detergents such as LDAO, β-OG, DM, Cymal-5 | Extraction of Tsx from the outer membrane while preserving its structure. |
| Purification | Combination of IMAC, ion-exchange chromatography, and size-exclusion chromatography | To obtain a highly pure and homogenous preparation of functional this compound. |
| Cell-Free Expression | In vitro synthesis in the presence of detergents | Alternative method for rapid production of soluble and functional Tsx. nih.govcapes.gov.br |
Biophysical Characterization Techniques for this compound Conformation, Stability, and Interactions
A suite of biophysical techniques is employed to characterize the conformational integrity, stability, and binding interactions of purified this compound.
Circular Dichroism (CD) Spectroscopy and Fourier Transform Infrared (FTIR) Spectroscopy
These spectroscopic methods are invaluable for assessing the secondary structure of Tsx. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the protein's secondary structural elements like β-sheets and α-helices. FTIR spectroscopy measures the absorption of infrared radiation by the peptide backbone, providing information on the protein's secondary structure composition. For a β-barrel protein like Tsx, these techniques confirm the presence of the characteristic β-sheet structure and can be used to monitor conformational changes upon ligand binding or in response to environmental perturbations.
Dynamic Light Scattering (DLS) and Analytical Ultracentrifugation (AUC)
DLS and AUC are powerful techniques for assessing the oligomeric state and homogeneity of the purified this compound in solution. DLS measures the hydrodynamic radius of the protein-detergent complex, providing an indication of its size and monodispersity. AUC, a more rigorous technique, determines the sedimentation coefficient of the protein, which can be used to calculate its molecular mass and confirm its oligomeric state. Studies using size-exclusion chromatography, a related technique, have shown that Tsx purifies as a monomer. embopress.org
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Studies
SPR and ITC are used to quantitatively characterize the binding of nucleosides and other ligands to the this compound.
Surface Plasmon Resonance (SPR): This technique provides real-time kinetic data on binding events. The this compound is immobilized on a sensor chip, and potential binding partners are flowed over the surface. The change in the refractive index upon binding is measured, allowing for the determination of association and dissociation rate constants, and ultimately the binding affinity (KD).
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with a binding event. A solution of the ligand is titrated into a sample containing the this compound, and the heat released or absorbed is measured. This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).
Genetic Engineering and Site-Directed Mutagenesis Approaches for Structure-Function Relationship Studies
Genetic engineering, particularly site-directed mutagenesis, has been instrumental in dissecting the structure-function relationships of the this compound. By systematically altering specific amino acid residues, researchers can identify key residues involved in substrate binding, channel formation, and receptor function.
For instance, site-directed mutagenesis was used to create a deletion in the E. coli tsx gene corresponding to a region between residues 198 and 207. uni-marburg.de The resulting mutant protein, Tsx-515, lost its function as a receptor for bacteriophage T6 but retained its ability to act as a colicin K receptor and a substrate-specific channel. uni-marburg.de This finding suggested that this specific region is part of the bacteriophage receptor area. uni-marburg.de Such studies, combined with multiple sequence alignments and structural predictions, have been crucial in developing two-dimensional topological models of Tsx in the outer membrane. uni-marburg.de
In Vitro Reconstitution and Liposome-Based Transport Assays for this compound Activity
To directly assess the channel-forming activity and substrate specificity of Tsx, in-vitro reconstitution into artificial lipid bilayers is a key experimental approach.
Liposome (B1194612) Reconstitution: Purified this compound is reconstituted into liposomes, which are spherical vesicles composed of a lipid bilayer that mimics a cell membrane. researchgate.net
Transport Assays: The functional activity of the reconstituted Tsx is then measured using transport assays. This can involve measuring the flux of substrates, such as nucleosides, across the liposome membrane.
Electrophysiology: Another powerful technique is the use of planar lipid bilayers. In this setup, a lipid bilayer is formed across a small aperture, and purified this compound is inserted into the membrane. The channel-forming activity of Tsx can be directly observed as an increase in the membrane conductance. researchgate.net Titration of this conductance with nucleosides like adenosine (B11128) has been used to demonstrate the presence of a specific binding site within the Tsx pore and to determine the dissociation constants (Ks) for different substrates. researchgate.net
These assays have been fundamental in confirming that Tsx functions as a channel-forming protein and that its substrate specificity arises from a stereospecific binding site located within the channel. uni-marburg.de
Computational Modeling and Simulation of this compound Dynamics and Interactions
Computational methodologies are pivotal in modern biological research, offering powerful tools to investigate the intricate dynamics of proteins like Tsx. researchcorridor.org These approaches complement experimental techniques by providing high-resolution insights into molecular motion and interaction, which are often difficult to capture through laboratory methods alone. diva-portal.org
Molecular Dynamics Simulations of this compound Channel Permeation
Molecular dynamics (MD) simulations serve as a "computational microscope," enabling detailed observation of the physical movements of atoms and molecules over time. nih.gov This technique has been instrumental in exploring the mechanisms of how molecules, such as nucleosides, permeate the this compound channel. nih.gov By creating a virtual model of the this compound embedded within a lipid bilayer and surrounded by an aqueous environment, researchers can simulate conditions that mimic its natural setting in the outer membrane of Escherichia coli. asm.orgbiorxiv.org
A key application of MD simulations in studying Tsx is the calculation of the potential of mean force (PMF). The PMF provides a map of the free energy landscape a substrate encounters as it moves through the channel. These simulations can identify specific binding sites and energy barriers that govern the transport process. For instance, MD studies can reveal a significant energy hurdle for a substrate's translocation, which is subsequently lowered through specific interactions with critical amino acid residues within the channel.
Furthermore, MD simulations have been crucial in characterizing the structural features that facilitate permeation. These computational studies have helped to visualize and understand the dynamic nature of the channel, including the flexibility of extracellular loops that may act as a gate, controlling the entry and passage of substrates. acs.org
Predictive Modeling of this compound-Ligand and this compound-Protein Interactions (e.g., AlphaFold-based approaches)
AlphaFold and similar deep learning models are capable of predicting the structures of protein complexes, including interactions with ligands such as small molecules, and other proteins. nih.govdrugdiscoverytrends.com This predictive power is invaluable for understanding how Tsx recognizes and binds to its specific substrates, like nucleosides, or to larger molecules such as bacteriocins. By using these predicted structures in molecular docking simulations, researchers can explore the binding modes of various ligands, identifying key interactions like hydrogen bonds and hydrophobic contacts that stabilize the complex. biorxiv.org This capability has significant implications for drug discovery, as it can streamline the process of identifying potential drug candidates that target the protein. drugdiscoverytrends.com
The table below summarizes the applications of these predictive models.
| Interaction Type | Application in Tsx Research | Key Insights Gained |
| Protein-Ligand | Predicting the binding of nucleosides and potential inhibitors. | Identification of key residues in the binding pocket and the nature of stabilizing interactions. |
| Protein-Protein | Modeling the interaction with proteins like colicin K. | Elucidation of the binding interface and the mechanism of bacteriocin (B1578144) translocation. |
These computational approaches, by providing detailed structural and dynamic information, are essential for forming testable hypotheses that can be validated in the laboratory, thereby accelerating the pace of discovery. isomorphiclabs.com
High-Throughput Screening Approaches for this compound Ligands or Modulators
High-throughput screening (HTS) comprises a set of automated methods used to rapidly test thousands to millions of compounds to identify those that interact with a biological target. uni-hamburg.de For the this compound, HTS is a crucial strategy for discovering novel ligands or modulators that can serve as research tools or as starting points for therapeutic development. nih.gov
Several HTS assay formats can be adapted for a membrane protein like Tsx. One common approach is a transport assay. In this setup, this compound is reconstituted into artificial membrane vesicles, or liposomes, which are then loaded with a reporter molecule. The screening process then measures the transport of a labeled substrate (e.g., a fluorescently tagged nucleoside) into the vesicles. Compounds from a large chemical library that either inhibit or enhance this transport are identified as "hits."
Another powerful HTS method is competitive binding assays. Here, a known ligand of Tsx (which could be a natural substrate or a known binder like a bacteriocin fragment) is labeled, often with a fluorescent tag. The assay measures the displacement of this labeled ligand by compounds from a screening library. A decrease in the signal from the labeled ligand indicates that a test compound is binding to the same site on Tsx.
Bacterial display systems offer another avenue for HTS. In this technique, peptides or protein domains are expressed on the surface of bacteria, and libraries of these can be screened for binding to a target protein like Tsx. researchgate.net
The table below outlines different HTS approaches applicable to Tsx.
| HTS Method | Principle | Type of Hit Identified |
| Transport Assay | Measures the flux of a labeled substrate through reconstituted Tsx channels. | Inhibitors or enhancers of Tsx transport function. |
| Competitive Binding Assay | Measures the displacement of a labeled ligand from Tsx by test compounds. | Compounds that bind to a specific site on Tsx. |
| Bacterial Display | Screens libraries of surface-expressed peptides for binding to purified Tsx. | Peptides that bind with high affinity and specificity to Tsx. |
Hits identified from HTS campaigns provide the chemical starting points for further investigation and optimization through medicinal chemistry to develop potent and selective modulators of this compound activity.
Theoretical Frameworks and Future Directions in Tsx Protein Research
Emerging Models of Outer Membrane Protein Transport and Insertion
Outer membrane proteins (OMPs) like Tsx are synthesized in the cytoplasm and transported across the inner membrane by the Sec machinery in an unfolded state. frontiersin.org In the periplasm, chaperone proteins such as SurA, Skp, and DegP help maintain their unfolded conformation. frontiersin.org The insertion and folding of these proteins into the outer membrane are primarily facilitated by the β-barrel assembly machinery (BAM) complex. frontiersin.orgnih.gov
Emerging models of OMP transport and insertion focus on the intricate interactions between unfolded OMPs and the BAM complex. The C-terminal β-strand of OMPs is thought to contain a 'β-signal' that is crucial for engaging the BAM complex to initiate insertion and assembly. nih.gov However, recent research suggests the presence of additional internal signals within other β-strands that also play a role in OMP assembly. nih.gov The BAM complex, particularly its central component BamA, is hypothesized to interact with OMP substrates to promote their folding and integration into the lipid bilayer. Despite advances in understanding the BAM complex structure, the precise molecular mechanisms governing the early stages of OMP assembly and how the BAM complex accelerates folding without an external energy source remain areas of active investigation. nih.gov Tsx, as a β-barrel OMP, is subject to these general insertion mechanisms, and further studies on Tsx could contribute to refining these models.
Hypotheses on the Evolutionary Adaptation of Multi-Functional Outer Membrane Proteins
Tsx exemplifies a multi-functional OMP, acting as both a selective channel for nucleosides and deoxynucleosides and a receptor for specific bacteriophages (like T6) and colicins (like colicin K). uni-marburg.denih.govebi.ac.ukuniprot.orgnih.govwikipedia.org This dual role presents interesting questions regarding its evolutionary adaptation. Hypotheses center on how the selective pressures imposed by nutrient availability and the presence of phages and colicins have shaped the tsx gene and the resulting protein structure and function.
Studies comparing Tsx proteins from different Gram-negative bacteria, such as Escherichia coli, Salmonella typhimurium, Klebsiella pneumoniae, and Enterobacter aerogenes, reveal a high degree of sequence identity, particularly in regions likely involved in channel function. nih.govuni-marburg.de However, multiple sequence alignments also highlight hypervariable regions, which are predicted to be exposed on the cell surface and are often involved in interactions with external ligands like phages. nih.govuni-marburg.de Mutations in these surface-exposed regions can lead to the loss of phage receptor function while retaining nucleoside transport activity, suggesting a degree of functional modularity and differential selective pressures on these domains. nih.govuni-marburg.deasm.org
The evolution of resistance to phages and antibiotics that utilize Tsx as an entry point, such as albicidin, provides direct evidence of ongoing evolutionary adaptation. frontiersin.org Mutations in the tsx gene have been identified in resistant bacterial strains, demonstrating how genetic changes in this single locus can confer resistance to multiple external threats. frontiersin.org The maintenance of both channel and receptor functions across different bacterial species suggests that the benefits of nucleoside uptake and potential roles in microbial interactions outweigh the risks associated with serving as a receptor for phages and colicins under certain environmental conditions.
Potential Biotechnological Applications of Tsx Protein as a Channel or Receptor in Bacterial Systems
The well-characterized function of Tsx as a specific channel for nucleosides and deoxynucleosides, as well as its role as a receptor, makes it a protein of interest for various biotechnological applications in bacterial systems. uni-marburg.denih.govebi.ac.ukuniprot.orgnih.govwikipedia.org
One potential area is the targeted delivery of molecules into bacterial cells. Given its specificity, Tsx could potentially be engineered or utilized as a conduit for introducing desired compounds, such as antimicrobial agents or genetic material, into bacteria that express this protein. The transport of the antibiotic albicidin via Tsx demonstrates the feasibility of using this channel for molecule translocation. nih.govnih.gov
Furthermore, the development of Tsx inhibitors is being explored as a strategy for novel antibacterial therapies. ontosight.ai By blocking the nucleoside transport function of Tsx, inhibitors could deprive bacteria of essential building blocks for DNA and RNA synthesis, thereby inhibiting growth. ontosight.ai
Tsx's role as a phage receptor is also relevant for biotechnology. Understanding the interaction between phages and Tsx can inform the development of strategies for phage therapy or for engineering phage-resistant bacterial strains for industrial applications. frontiersin.orgstring-db.orgpnas.org In Acinetobacter baumannii, the Tsx homolog (OMPK) is being investigated as a potential vaccine candidate due to its immunogenic properties as an outer membrane protein. nih.gov
Integration of Omics Data for Systems-Level Understanding of this compound Function
The application of omics technologies, including genomics, transcriptomics, and proteomics, is increasingly valuable for gaining a systems-level understanding of this compound function within the complex environment of the bacterial cell. researchgate.netresearchgate.netmdpi.comnih.gov
Genomic analysis, such as whole-genome sequencing, has been instrumental in identifying mutations in the tsx gene that are associated with altered function or resistance phenotypes. frontiersin.org This provides insights into the genetic basis of Tsx variability and adaptation.
Transcriptomic studies can reveal the conditions under which the tsx gene is expressed and how its regulation is integrated with other cellular processes, such as nucleoside metabolism and transport systems. uni-marburg.denih.govresearchgate.net Proteomic analysis allows for the quantification of this compound levels in the outer membrane under different growth conditions or in response to environmental stimuli. researchgate.netstring-db.org
Integrated multi-omics approaches are being used to construct comprehensive networks of protein-protein interactions and to understand how Tsx interacts with other cellular components, including other outer membrane proteins and the BAM complex. researchgate.netmdpi.com For instance, multi-omics analysis has identified Tsx as an interacting partner in the context of lectin-related proteins. mdpi.com This holistic view helps to contextualize Tsx function within the broader cellular landscape and can uncover previously unknown roles or interactions.
Unexplored Aspects of this compound Biology and Future Research Avenues
Despite significant progress in understanding Tsx, several aspects of its biology remain unexplored, presenting fertile ground for future research. While the crystal structure of Tsx has provided valuable insights into its pore architecture and ligand binding sites, the dynamic aspects of its function, particularly the detailed gating mechanism controlled by nucleosides, warrant further investigation. nih.govresearchgate.net
The precise molecular interplay between Tsx and the BAM complex during insertion into the outer membrane is still not fully elucidated. nih.gov Future studies could focus on trapping and characterizing folding intermediates or using advanced imaging techniques to visualize the insertion process in real-time.
The full spectrum of molecules that can traverse the Tsx channel, beyond known substrates like nucleosides and albicidin, could be explored using high-throughput screening or metabolomic approaches. Similarly, investigating potential novel ligands or interacting partners that influence Tsx activity or regulation represents an important future direction.
The evolutionary pressures shaping the hypervariable regions of Tsx and the functional consequences of sequence variations in these regions across diverse bacterial species are areas that could benefit from further comparative genomics and functional studies. nih.govuni-marburg.de
Finally, while the potential of Tsx inhibitors as antibacterials has been recognized, further research is needed to develop potent and specific compounds and to evaluate their efficacy in preclinical models. ontosight.ai Exploring the role of Tsx in bacterial interactions beyond phage and colicin binding, such as its potential involvement in bacterial adhesion or modulation of the host immune response, could also uncover new facets of its biological significance. nih.gov
| Compound Name | PubChem CID |
| Adenosine (B11128) | 6096 |
| Thymidine | 13000 |
| Cytidine (B196190) | 6176 |
| Albicidin | 441351 |
| Triton X-100 | 5910 |
| EDTA | 6049 |
| Sodium Chloride (NaCl) | 5234 |
| Potassium Chloride (KCl) | 4873 |
| Urea | 1176 |
| cAMP | 6076 |
| Protein Name | PubChem CID (N/A for proteins) |
| This compound | N/A |
| OmpC | N/A |
| OmpF | N/A |
| LamB | N/A |
| PhoE | N/A |
| OmpA | N/A |
| BamA | N/A |
| BamB | N/A |
| BamC | N/A |
| BamD | N/A |
| BamE | N/A |
| SurA | N/A |
| Skp | N/A |
| DegP | N/A |
| FepA | N/A |
| FhuA | N/A |
| ScrY | N/A |
| OprB | N/A |
| OprD | N/A |
| OmpK | N/A |
| OmpX | N/A |
| HlpA | N/A |
| NlpB | N/A |
| OstA | N/A |
| YfcU | N/A |
| CdiA-STECO31 | N/A |
| Fip1l2 | N/A |
| OMP22 | N/A |
| Colicin K | N/A |
| CRP | N/A |
| DeoR | N/A |
| CytR | N/A |
Q & A
Q. What experimental approaches confirm Tsx protein's role in nucleoside transport across bacterial membranes?
Tsx's nucleoside specificity can be validated using reconstitution assays in lipid bilayers to measure conductance changes in response to adenosine/thymidine. Competitive inhibition studies with structural analogs (e.g., cytidine) further define substrate specificity. Tsx-deficient E. coli strains (e.g., Δtsx) should be compared to wild-type strains in uptake assays at low substrate concentrations (≤0.4 mM) to isolate Tsx-mediated transport from passive diffusion .
Q. How to design controls for Tsx functional studies in outer membrane permeability?
- Use ompB mutants lacking OmpC/OmpF porins to eliminate confounding diffusion pathways.
- Include cAMP-CAP complex modulation in growth media to account for Tsx's transcriptional regulation under deoR/cytR repression .
- Validate Tsx expression via Western blotting with anti-Tsx antibodies, ensuring protein integrity in reconstitution experiments .
Advanced Research Questions
Q. What methodologies resolve contradictions in Tsx’s proposed dual role as a pore-forming protein vs. noncoding RNA?
- Cross-species validation : Perform RNA-seq and ribosome profiling in mammalian systems (e.g., mouse embryonic stem cells) to confirm absence of this compound translation. Use CRISPR-Cas9 knockout models to assess phenotypic impacts (e.g., germ cell apoptosis, X-inactivation defects) .
- Phylogenetic analysis : Compare Tsx homologs in bacteria (protein-coding) and mammals (noncoding) to identify evolutionary divergence. Tools like neXtProt’s SPARQL endpoint enable federated queries across UniProtKB and DrugBank for conserved domains .
Q. How to analyze Tsx’s structural dynamics without crystallographic data?
- Apply AlphaFold2 or RoseTTAFold for de novo protein structure prediction, focusing on conserved pore-forming motifs (e.g., β-barrel domains in bacterial Tsx).
- Use single-channel electrophysiology to map conductance states in lipid bilayers, correlating structural flexibility with nucleoside-binding kinetics .
Q. What integrative strategies address conflicting reports on Tsx’s involvement in amino acid transport?
- Conduct transcriptomic-proteomic co-profiling in tsx mutants under amino acid starvation.
- Employ fluorescently labeled analogs (e.g., BODIPY-FL serine) to quantify uptake rates via fluorescence-activated cell sorting (FACS), controlling for nonspecific diffusion through porin-deficient strains .
Methodological Challenges & Solutions
Q. How to validate Tsx interaction networks in vivo?
- Use crosslinking mass spectrometry (e.g., DSS or DSG crosslinkers) to stabilize transient interactions with nucleoside transporters (NupC/NupG) or phage T6.
- Combine bacterial two-hybrid screening with BioID proximity labeling to map spatial-temporal associations in native membranes .
Q. What statistical frameworks reconcile discrepancies in Tsx expression data across studies?
- Apply Bayesian meta-analysis to harmonize datasets from varied growth conditions (e.g., cAMP-CAP activation vs. repressive media).
- Use neXtProt’s advanced filters to stratify data by protein existence levels (PE1-PE5), excluding low-confidence entries .
Data Integration & Reproducibility
Q. How to leverage neXtProt for Tsx-related pathway annotation?
- Query the SPARQL endpoint with federated filters (e.g.,
tsx AND nucleoside transport) to extract curated interactions from UniProtKB, Gene Ontology, and pathway databases. - Utilize neXtProt’s “Protein Existence” metric to prioritize experimentally validated Tsx functions over computational predictions .
Q. What quality-control measures ensure reliability in Tsx reconstitution assays?
- Validate lipid bilayer integrity via impedance spectroscopy before Tsx incorporation.
- Include adenosine-blocked controls to confirm specificity of conductance changes.
- Replicate experiments across multiple Tsx purification batches to rule out detergent-induced denaturation artifacts .
Emerging Research Directions
Q. How to investigate Tsx’s noncoding RNA role in mammalian stem cell differentiation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
